Dihydroceramide

Apoptosis Cell Signaling Cancer Biology

Dihydroceramide (C2 Dihydroceramide, CAS 13031-64-6) is a critical negative control for ceramide-mediated apoptosis and stress kinase (JNK/p38) studies. Unlike C2-ceramide, D-erythro-dihydroceramide exhibits no pro-apoptotic activity, making it essential for validating 4,5-trans double bond-specific signaling. Also serves as a potent ACAT inhibitor (DL-erythro-C2-dihydroceramide, IC50=0.2µM) and autophagy inducer for oncology research. Procure only defined, high-purity isomers (≥98%) to avoid stereochemistry-dependent null results.

Molecular Formula C19H39NO3
Molecular Weight 329.5 g/mol
Cat. No. B1258172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroceramide
SynonymsC2-dihydroceramide
dihydro-ceramide
dihydroceramide
N-acetylsphinganine
Molecular FormulaC19H39NO3
Molecular Weight329.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)NC=O)O
InChIInChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)18(16-21)20-17-22/h17-19,21,23H,2-16H2,1H3,(H,20,22)/t18-,19+/m0/s1
InChIKeyXSDVOEIEBUGRQX-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroceramide: Understanding the Reduced Sphingolipid Scaffold in Research and Development


Dihydroceramide is an N-acyl sphinganine derivative that constitutes the immediate biosynthetic precursor to ceramide in the de novo sphingolipid synthesis pathway [1]. Unlike ceramide, dihydroceramide lacks the critical 4,5-trans double bond in the sphingoid base backbone, rendering it a saturated or 'reduced' analog [2]. While historically viewed as biologically inert relative to its unsaturated counterpart, accumulating evidence positions dihydroceramide as a distinct molecular entity with a unique spectrum of biochemical and cellular activities, including roles in autophagy regulation and specific enzyme inhibition [3]. This guide provides a quantitative, evidence-based comparison of dihydroceramide against its closest structural and functional analogs to support informed procurement and experimental design.

The Critical Role of the 4,5-Trans Double Bond: Why Dihydroceramide Cannot Be Substituted with Ceramide


The substitution of dihydroceramide for ceramide, or vice versa, is not scientifically justifiable due to fundamental differences in their biological activity stemming from the presence or absence of a single 4,5-trans double bond. This structural nuance is not a minor variation; it dictates profound and quantifiable differences in cell signaling, enzyme targeting, and cellular outcomes [1]. For instance, in assays of apoptosis and growth inhibition, C2-dihydroceramide exhibits a complete lack of activity compared to its C2-ceramide counterpart, demonstrating that the double bond is a non-negotiable requirement for certain ceramide-mediated pathways [2]. Furthermore, even within the dihydroceramide class, stereochemistry around the sphinganine backbone (e.g., erythro vs. threo) leads to divergent activities, underscoring that generic 'in-class' substitution is a high-risk assumption without rigorous, isomer-specific validation [3].

Quantitative Differentiation of Dihydroceramide from Key Analogs: An Evidence-Based Guide


Lack of Apoptotic Activity of C2-Dihydroceramide Compared to C2-Ceramide in Colon Cancer Cells

In a direct head-to-head comparison, C2-dihydroceramide failed to induce apoptosis in HCT-116 human colon cancer cells, whereas C2-ceramide demonstrated clear pro-apoptotic activity under identical experimental conditions [1]. This stark contrast highlights the functional requirement of the 4,5-trans double bond for ceramide's canonical apoptotic signaling.

Apoptosis Cell Signaling Cancer Biology

Differential Activation of Stress-Activated Protein Kinases (JNK and p38) by Dihydroceramide vs. Ceramide

A direct comparison in U937 cells revealed that dihydroceramide does not activate the stress kinases JNK1/2 or p38-RK, in sharp contrast to ceramide, which caused a robust 6- to 7-fold increase in JNK activity and a 4.6-fold increase in p38-RK activity above control levels [1]. This differential signaling profile provides a clear biochemical distinction between the two lipids.

Signal Transduction MAP Kinase Inflammation

Potent Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT) by DL-erythro-C2-Dihydroceramide

Contrary to the paradigm of dihydroceramide as an inert analog, DL-erythro-C2-dihydroceramide was found to be a potent inhibitor of the enzyme ACAT in isolated membranes, with an IC50 of 0.2 µM. This activity was comparable to, and even more potent than, the IC50 values observed for various C2-ceramide stereoisomers in this assay [1]. This identifies a specific, quantifiable context where dihydroceramide exhibits strong biological activity.

Lipid Metabolism Enzyme Inhibition Cardiovascular Research

Stereospecific Activity of C2-Dihydroceramide Isomers in Cell Growth and Apoptosis

A systematic study of all eight stereoisomers of C2-ceramide and C2-dihydroceramide demonstrated that while the four C2-ceramide stereoisomers were all active in inhibiting cell growth and inducing apoptosis, the activity of C2-dihydroceramide was strictly dependent on stereochemistry. Specifically, only the threo isomers of C2-dihydroceramide showed activity, whereas the naturally occurring D-erythro analog was completely inactive [1].

Stereochemistry Structure-Activity Relationship Chemical Biology

Differential Modulation of Autophagy by Dihydroceramide vs. Nutrient Deprivation

In a class-level comparison of autophagy stimuli, treatment of glioma cells with Δ9-tetrahydrocannabinol (THC), which increases the dihydroceramide:ceramide ratio, led to cytotoxic autophagy. In contrast, nutrient deprivation, a classic autophagic stimulus, induced cytoprotective autophagy [1]. This suggests that an accumulation of dihydroceramide is associated with a lethal autophagic response, distinguishing it from other inducers of this process.

Autophagy Cell Death Cancer Metabolism

Comparative Inhibition of Acidic Ceramidase by Dihydroceramide Desaturase Inhibitors

Alpha-ketoamide analogs of the dihydroceramide desaturase inhibitor GT11 were found to inhibit acidic ceramidase with IC50 values in the range of 52-83 µM. Notably, these same compounds were approximately 20-fold less potent against the neutral/alkaline ceramidase [1]. This demonstrates that compounds based on the dihydroceramide scaffold can achieve selectivity for specific isoforms of ceramide-metabolizing enzymes.

Enzyme Inhibition Sphingolipid Metabolism Drug Discovery

Optimal Scientific and Industrial Use Cases for Dihydroceramide Based on Differentiating Evidence


Use as an Essential Negative Control in Ceramide-Mediated Apoptosis and Signaling Studies

Given the well-documented lack of activity of D-erythro-dihydroceramide in inducing apoptosis and activating stress kinases like JNK and p38, this compound serves as a critical negative control [1]. In experiments where C2-ceramide or other pro-apoptotic ceramides are used to study cell death pathways, the inclusion of an equimolar concentration of D-erythro-dihydroceramide is a rigorous control to confirm that the observed effects are specifically dependent on the 4,5-trans double bond and not a non-specific lipid effect. This is essential for generating interpretable and high-confidence data in cancer biology and signal transduction research [2].

Investigating ACAT and Cholesterol Esterification as a Unique Tool Compound

For research focused on acyl-CoA:cholesterol acyltransferase (ACAT), its role in foam cell formation, or cholesterol metabolism in general, DL-erythro-C2-dihydroceramide provides a structurally distinct, potent inhibitor scaffold (IC50 = 0.2 µM) [1]. Unlike ceramide, its activity in this context demonstrates a key structure-activity relationship: ACAT inhibition does not require the 4,5-trans double bond. This makes dihydroceramide a valuable orthogonal tool to validate hits and explore the chemical space around lipid-based ACAT modulators, as established by Ridgway (1995) [2].

Probing the Switch Between Cytoprotective and Cytotoxic Autophagy

Studies have linked an increased cellular dihydroceramide:ceramide ratio to the induction of cytotoxic, rather than cytoprotective, autophagy [1]. Researchers investigating the molecular determinants that govern autophagic cell fate can utilize exogenous dihydroceramide or inhibitors of dihydroceramide desaturase (which cause dihydroceramide accumulation) to model this lethal autophagic state. This application is particularly relevant in oncology, where inducing cytotoxic autophagy is a potential therapeutic strategy. Hernández-Tiedra et al. (2016) provide a mechanistic foundation for this approach [2].

Stereochemistry-Dependent Studies in Sphingolipid Chemical Biology

The stark difference in biological activity between the erythro and threo stereoisomers of C2-dihydroceramide [1] makes it an ideal tool for stereochemistry-focused research. Scientists aiming to elucidate the stereospecificity of sphingolipid-binding proteins, transporters, or metabolizing enzymes will find dihydroceramide to be a critical set of probes. Using defined, high-purity isomers is non-negotiable for dissecting the stereochemical requirements of a given biological process, as the wrong isomer will yield null or misleading results [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.